molecular formula C18H22O2 B1530534 Estrone-2,3,4-13C3 CAS No. 1241684-29-6

Estrone-2,3,4-13C3

Cat. No. B1530534
M. Wt: 273.34 g/mol
InChI Key: DNXHEGUUPJUMQT-JTCDCFKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone-2,3,4-13C3 is a labeled isotope of Estrone . It is a weak estrogen and a minor female sex hormone. Estrone is a precursor or metabolite intermediate of estradiol, which is the most active estrogen . It is used primarily for clinical mass spectrometry .


Molecular Structure Analysis

The molecular formula of Estrone-2,3,4-13C3 is 13C3C15H22O2 . The molecular weight is 273.34 .


Physical And Chemical Properties Analysis

Estrone-2,3,4-13C3 is a powder with a melting point of 258-260 °C (lit.) .

Scientific Research Applications

“Estrone-2,3,4-13C3” is a stable-labeled internal standard of estrone, a precursor of estradiol . It’s used in various scientific fields, particularly in clinical testing and biological evaluation .

  • Clinical Testing : “Estrone-2,3,4-13C3” is suitable for quantitation of estrone in serum or plasma by LC-MS/MS . This application is crucial for diagnosing developmental abnormalities, assessing enzyme inactivity or deficiency, or monitoring hormone replacement therapy in women .

  • Biological Evaluation : “Estrone-2,3,4-13C3” is used in the synthesis and biological evaluation of 3-substituted estrone/estradiol derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 inhibitors . This enzyme catalyzes the last step in the biosynthesis of the estrogenic hormone E2, and its inhibition constitutes an interesting approach for the treatment of estrogen-dependent diseases like breast cancer and endometriosis .

  • Reference Material : “Estrone-2,3,4-13C3” is used as a reference material in various scientific experiments . It’s often used in mass spectrometry (MS) for the identification and quantification of estrone in various samples .

  • Drug Testing : “Estrone-2,3,4-13C3” can be used in drug testing and forensic analysis . It can help in the detection and quantification of estrone in biological samples, which can be crucial in assessing hormone levels in various medical and legal contexts .

  • Environmental Studies : “Estrone-2,3,4-13C3” can be used in environmental studies to track the presence and effects of estrone in the environment . For example, it can be used to measure the concentration of estrone in water samples, which can be an indicator of water pollution .

  • Pharmaceutical Research : “Estrone-2,3,4-13C3” can be used in pharmaceutical research for the development of new drugs . It can be used in the synthesis of various estrone derivatives, which can have potential therapeutic applications .

Safety And Hazards

Estrone-2,3,4-13C3 is classified as a combustible dust and is carcinogenic . It may cause damage to fertility or the unborn child and may cause harm to breast-fed children . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-JTCDCFKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=[13CH][13C](=[13CH]4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736173
Record name 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone-2,3,4-13C3

CAS RN

1241684-29-6
Record name 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1241684-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Hallmann, L Konieczna, J Swiezak, R Milczarek… - 2020 - ppm.edu.pl
In this study, we demonstrated the presence of the enzymatic complex able to perform aromatization (estrogen synthesis) in both, the microsomal and mitochondrial fractions of gills and …
Number of citations: 2 ppm.edu.pl
VK Nguyen, TH Nguyen, TDT Nguyen… - VNU Journal of …, 2022 - js.vnu.edu.vn
Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography- electrospray Ionization Ta Page 1 VNU Journal of Science: Medical and …
Number of citations: 2 js.vnu.edu.vn
D Aydoğan, T Yurdun - J. Black Sea/Mediterr. Environ., 2021 - blackmeditjournal.org
One of the most important areas where environmental pollution creates concern is aquatic environments. Steroids have the potential to disrupt the physiological function of hormones by …
Number of citations: 1 blackmeditjournal.org
C Wittmaack, J Urbán Ramírez… - Frontiers in Marine …, 2022 - frontiersin.org
Information on stress, reproductive fitness, and health is difficult to obtain in wild cetaceans but critical for conservation and management. The goal of this study was to develop a …
Number of citations: 2 www.frontiersin.org
V Korn - 2018 - repository.stcloudstate.edu
Contaminants of emerging concern (CECs), for example estrone (E1), and their effects to aquatic organisms have been researched consistently, however little is known about how …
Number of citations: 3 repository.stcloudstate.edu
M Hagland, H Søiland, PE Lønning - 2021 - academia.edu
Context: Currently there are no assays that can simultaneously quantify serum levels of the third generation aromatase inhibitors (AI); letrozole, anastrozole, and exemestane, and the …
Number of citations: 0 www.academia.edu
E Simon, C Riegraf, A Schifferli… - Environmental …, 2022 - Wiley Online Library
Estrogens are released to the aquatic environment by wastewater treatment plant (WWTP) effluents and can affect wildlife. In the last three decades, many in vitro assay platforms have …
Number of citations: 1 setac.onlinelibrary.wiley.com
H CHLOROPHYLL - Citeseer
Stable isotope labeled analytical standards are playing an ever-increasing role in the research of biological systems. As mass spectrometric methods are developed to analyze specific …
Number of citations: 2 citeseerx.ist.psu.edu
IL Teslenko - 2022 - search.proquest.com
Exemestane (EXE) is prescribed for the treatment of estrogen receptor positive (ER+) breast cancer as part of endocrine therapy. Clinical studies have shown that EXE as an adjuvant …
Number of citations: 3 search.proquest.com
A Peterson - 2017 - search.proquest.com
Exemestane (EXE) is an endocrine therapy used to combat postmenopausal breast cancer. Several studies have reported substantial differences in clinical outcomes between EXE-…
Number of citations: 4 search.proquest.com

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